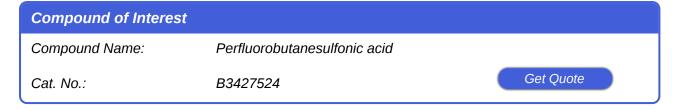


Perfluorobutanesulfonic Acid (PFBS): A Technical Guide on its Chemical Structure and Properties

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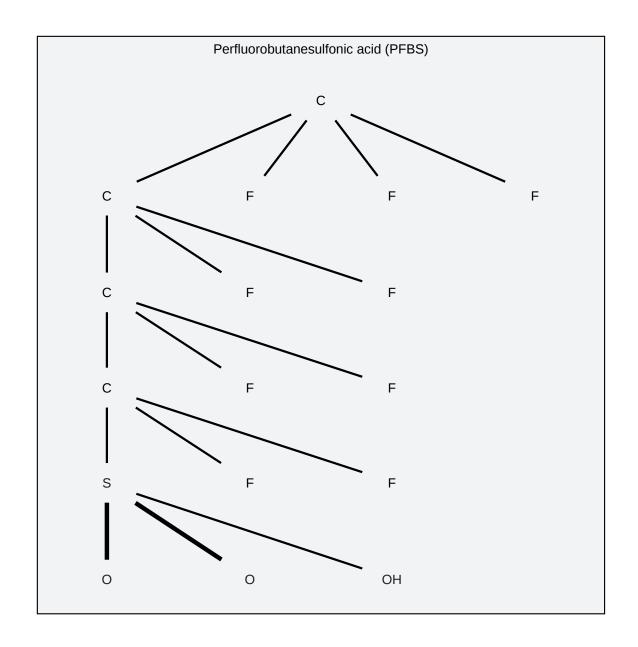
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Perfluorobutanesulfonic acid (PFBS) is a synthetic perfluoroalkyl substance (PFAS) that has garnered significant attention due to its widespread presence in the environment and potential health implications. As a replacement for the longer-chain perfluorooctanesulfonic acid (PFOS), understanding the chemical and toxicological profile of PFBS is crucial for assessing its risk and informing regulatory policies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and relevant experimental methodologies for the study of PFBS.

Chemical Identity and Structure

PFBS is a fully fluorinated organic acid with a four-carbon chain.[1] The carbon-fluorine bonds, being some of the strongest in organic chemistry, impart exceptional chemical and thermal stability to the molecule.[1][2] In environmental and physiological conditions, PFBS predominantly exists as its conjugate base, the perfluorobutanesulfonate anion.[3]





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Chemical structure of Perfluorobutanesulfonic acid (PFBS).

Physicochemical Properties



PFBS is characterized by its high water solubility and environmental persistence.[4] Unlike its longer-chain counterparts, PFBS has a lower potential for bioaccumulation.[5] The physicochemical properties of PFBS and its potassium salt are summarized in the table below.

Property	Value (PFBS)	Value (Potassium PFBS)	Reference(s)
Molecular Formula	C4HF9O3S	C4F9KO3S	[6][7]
Molar Mass	300.10 g/mol	338.18 g/mol	[6][8]
Physical Form	Colorless liquid or solid	Solid	[1][3][9]
Boiling Point	210–212 °C	447 °C	[1][8][9]
Vapor Pressure	0.0268 mm Hg (at 25°C)	1.12 x 10 ⁻⁸ mm Hg	[8][9]
Water Solubility	0.0017 mol/L	52.6 g/L (at 22.5–24 °C)	[4][8][10]
Density	1.83 g/cm³ (predicted)	1.83 g/cm³ (predicted)	[8]
Log Koc	1.2 to 2.7	-	[4]
Dissociation Constant (pKa)	-3.94 (predicted)	Fully dissociated in water (pH 4-9)	[7][8][11]

Toxicological Profile

The toxicological effects of PFBS have been investigated in various animal studies. The primary target organs appear to be the thyroid, liver, kidneys, and reproductive system.[12] A summary of key toxicological data is provided below.

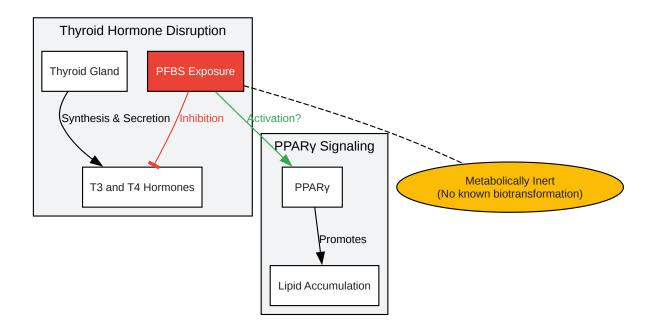


Endpoint	Species	Value	Reference(s)
Acute Oral LD50	Rat	430 mg/kg	[6][13]
NOAEL (90-day oral)	Rat	No treatment-related mortality noted	[6]
Reproductive Toxicity	Rat (two-generation study)	No reproductive toxicity at doses up to 1,000 mg/kg (potassium salt)	[9]
Developmental Toxicity	Mouse	Decreased pup body weight, delayed eye opening	[14]
Carcinogenicity	-	Inadequate information to assess carcinogenic potential	[9][10][15]
Genotoxicity	In vitro/In vivo	Not considered to be a clastogenic or mutagenic agent	[15]
Serum Half-life	Human	~25.8 days	[1][6]
Monkey	~83.2 - 95.2 hours	[6]	
Rat	~3.96 - 4.51 hours	[6]	

Mechanisms of Action and Signaling Pathways

PFBS is recognized as an endocrine disruptor, with evidence suggesting interference with thyroid hormone homeostasis and peroxisome proliferator-activated receptor gamma (PPARy) signaling pathways.[16][17] Exposure to PFBS has been associated with decreased serum levels of thyroid hormones (T3 and T4).[5][14] Additionally, in vitro studies have shown that PFBS can enhance lipid accumulation in a manner that is reversible by a PPARy antagonist, indicating an interaction with this nuclear receptor.[17]





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PFBS signaling pathway disruption.

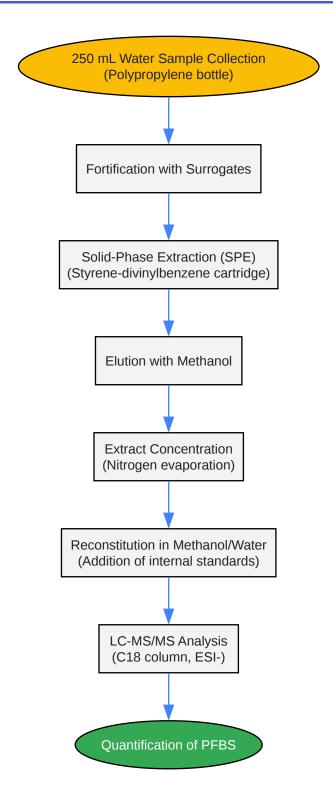
Experimental Protocols

A variety of standardized methods are employed to detect and characterize the effects of PFBS. Below are summaries of key experimental protocols.

Analysis of PFBS in Drinking Water (based on EPA Method 537.1)

This method is used for the quantitative analysis of PFBS and other PFAS in drinking water.[7] [10][18] The general workflow involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][19]





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Workflow for PFBS analysis in water.

Methodology:



- Sample Preparation: A 250-mL water sample is fortified with surrogate standards.[19]
- Extraction: The sample is passed through an SPE cartridge containing a styrenedivinylbenzene polymer to extract the PFAS.[19]
- Elution: The analytes are eluted from the SPE cartridge with methanol.[19]
- Concentration and Reconstitution: The extract is concentrated to dryness using nitrogen and then reconstituted to a final volume of 1 mL with a methanol/water mixture containing internal standards.[19]
- Analysis: The extract is analyzed by LC-MS/MS, typically using a C18 column and negative ion electrospray ionization (ESI-).[2][20] Quantification is performed using the internal standard method.[19]

Genotoxicity Assessment

A battery of tests is typically used to assess the genotoxic potential of a substance.

- Bacterial Reverse Mutation Test (Ames Test OECD 471): This assay uses amino acid-dependent strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
 [16][21][22] The test substance is incubated with the bacterial strains, with and without metabolic activation (S9 fraction), and the number of revertant colonies is counted.[15][22]
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes).[1][3][9][14] Cells are exposed to the test substance, and metaphase chromosomes are examined for aberrations.[8]
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage
 to chromosomes or the mitotic apparatus in erythroblasts of treated animals (usually
 rodents).[4][5][6][23] The frequency of micronucleated immature erythrocytes in bone marrow
 or peripheral blood is measured.[6][23]

Reproductive and Developmental Toxicity Assessment (OECD 416)



The two-generation reproduction toxicity study is designed to evaluate the effects of a substance on male and female reproductive performance and the development of offspring.[24] [25][26]

Methodology:

- Parental Generation (P): Young adult male and female rodents are administered the test substance at various dose levels, typically via oral gavage or in the diet.[24][25] Dosing continues through a pre-mating period, mating, gestation, and lactation.[25]
- First Filial Generation (F1): Offspring from the P generation are selected and dosed with the test substance from weaning into adulthood.[13] These animals are then mated to produce the F2 generation.[13]
- Endpoints: A wide range of endpoints are evaluated in both generations, including fertility indices, litter size, pup survival, body weights, and sexual development.[25][26] Gross necropsy and histopathology of reproductive organs are also performed.[25]

PPARy Transactivation Assay

This in vitro assay is used to determine if a substance can activate the PPARy nuclear receptor. [12][27]

Methodology:

- Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cotransfected with an expression vector for PPARy and a reporter plasmid containing a PPAR response element upstream of a reporter gene (e.g., luciferase).[12][27]
- Treatment: The transfected cells are treated with the test substance at various concentrations.[12]
- Reporter Gene Assay: The activity of the reporter gene (e.g., luciferase) is measured. An
 increase in reporter activity indicates activation of PPARy.[27]

Thyroid Hormone Analysis



Measurement of thyroid hormones (T3, T4, and TSH) in serum is a key endpoint in toxicological studies of PFBS.[28]

Methodology:

- Sample Collection: Blood samples are collected from test animals at specified time points.
 [28]
- Hormone Measurement: Serum concentrations of T3, T4, and TSH are typically measured using competitive immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[29][30][31] These assays utilize specific antibodies to quantify the hormone levels.[31] Non-invasive methods using urine or feces are also being developed.[30][32]

This guide provides a foundational understanding of the chemical nature and toxicological considerations of PFBS for the scientific community. Further research is ongoing to fully elucidate the long-term health effects and environmental fate of this prevalent compound.

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